hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one
Overview
Description
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is a heterocyclic compound that belongs to the class of pyridopyrazines. This compound is characterized by its bicyclic structure, which consists of a pyridine ring fused to a pyrazine ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with diethyl oxalate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one can be compared with other similar compounds, such as:
Pyrido[2,3-b]pyrazine: Another bicyclic compound with similar structural features but different reactivity and applications.
Pyrazolo[3,4-b]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Imidazo[1,2-a]pyrazine: Exhibits versatile reactivity and is used in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical and biological properties that make it suitable for diverse applications.
Properties
IUPAC Name |
1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-6-9-5-7-3-1-2-4-10(7)8/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTQSVONRGAROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627647 | |
Record name | Octahydro-4H-pyrido[1,2-a]pyrazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109814-50-8 | |
Record name | Octahydro-4H-pyrido[1,2-a]pyrazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | octahydro-1H-pyrido[1,2-a]pyrazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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